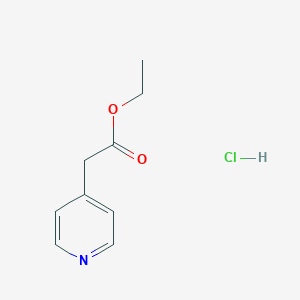

Ethyl 4-Pyridylacetate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-pyridin-4-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h3-6H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRAQNDCTMOKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=NC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506465 | |

| Record name | Ethyl (pyridin-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102879-50-5 | |

| Record name | Ethyl (pyridin-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-Pyridylacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-pyridylacetate hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyridine, it serves as a versatile building block for the synthesis of more complex molecules, including various therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and safety information. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Ethyl 2-(pyridin-4-yl)acetate hydrochloride; 4-Pyridineacetic acid, ethyl ester, hydrochloride | |

| CAS Number | 102879-50-5 | [1] |

| Molecular Formula | C₉H₁₂ClNO₂ | [1] |

| Molecular Weight | 201.65 g/mol | [1] |

| Appearance | White to off-white solid (typical for hydrochloride salts) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) due to its salt nature. The free base is soluble in organic solvents and sparingly soluble in water. | [2] |

| Storage Temperature | -20°C |

Properties of the Free Base (Ethyl 4-pyridylacetate, CAS: 54401-85-3)

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Melting Point | 18-19 °C (lit.) | [3] |

| Boiling Point | 127-128 °C / 14 mmHg (lit.) | [3] |

| Density | 1.079 g/mL at 25 °C (lit.) | [3] |

Spectral Data

Detailed experimental spectral data for this compound are not widely published. However, predicted data and data for the free base are available and provide valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for confirming the structure of the molecule. The protonation of the pyridine nitrogen in the hydrochloride salt is expected to cause a downfield shift of the pyridine ring protons and adjacent carbons compared to the free base. Predicted NMR data for the hydrochloride salt is available.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group (C=O stretch around 1740 cm⁻¹), C-O stretching, and vibrations associated with the pyridinium ring.

Mass Spectrometry (MS)

Mass spectrometry of the hydrochloride salt would typically show the molecular ion of the free base (m/z ≈ 165.19) after the loss of HCl.

Synthesis and Purification

Synthesis of Ethyl 4-Pyridylacetate (Free Base)

A common method for the synthesis of the free base, ethyl 4-pyridylacetate, involves the Fischer esterification of 4-pyridylacetic acid.[4]

Experimental Protocol:

-

A solution of 4-pyridylacetic acid in anhydrous ethanol is prepared.

-

A catalytic amount of concentrated sulfuric acid is added to the solution.

-

The reaction mixture is refluxed for an extended period (e.g., 18 hours).[4]

-

After cooling, the solution is neutralized with a base, such as sodium hydroxide solution and saturated aqueous sodium carbonate.[4]

-

The product is extracted with an organic solvent, such as ethyl acetate.[4]

-

The organic layer is concentrated in vacuo to yield ethyl 4-pyridylacetate.[4]

Preparation of this compound

The hydrochloride salt is typically prepared by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of hydrogen chloride in the same or another appropriate solvent.

General Protocol:

-

Dissolve the purified ethyl 4-pyridylacetate in a dry, aprotic solvent like diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or as a gas) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Purification

Recrystallization is the primary method for purifying the solid hydrochloride salt. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for pyridinium salts include ethanol, methanol, or mixtures such as ethanol/diethyl ether or ethanol/ethyl acetate.

Applications in Research and Drug Development

Ethyl 4-pyridylacetate and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyridine moiety is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and participate in π-stacking interactions with biological targets.

Derivatives of ethyl 4-pyridylacetate have been investigated for their potential as:

-

Anticonvulsants: Exhibiting potential to attenuate neuropathic pain.[3]

-

Phosphodiesterase 4 (PDE4) Inhibitors: Used as reagents in the synthesis of triarylethane PDE4 inhibitors.[3]

-

Nicotinic Receptor Ligands: Serving as key intermediates in the development of drugs targeting neurological disorders like Alzheimer's and schizophrenia.[5]

The hydrochloride salt is often preferred in drug development due to its increased water solubility and stability compared to the free base, which is crucial for formulation and bioavailability.

Safety and Handling

The safety data for this compound is not extensively documented. However, information for the free base, ethyl 4-pyridylacetate, indicates that it can cause skin and serious eye irritation.[6] It is recommended to handle the hydrochloride salt with the same precautions.

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of medicinal chemistry. While comprehensive experimental data for the hydrochloride salt itself is somewhat limited in publicly available literature, the properties of its free base provide a strong foundation for its use in synthesis. Further research to fully characterize the physicochemical and spectral properties of the hydrochloride salt would be beneficial for its broader application in drug discovery and development. This guide serves as a foundational resource for researchers, providing essential information to support their work with this versatile compound.

References

An In-depth Technical Guide to Ethyl 4-Pyridylacetate Hydrochloride

CAS Number: 102879-50-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-Pyridylacetate hydrochloride, a key intermediate in pharmaceutical research and development. This document collates available data on its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is the hydrochloride salt of Ethyl 4-pyridylacetate. While specific experimental data for the hydrochloride salt is limited in publicly available literature, the properties of the free base (Ethyl 4-pyridylacetate, CAS 54401-85-3) provide a foundational understanding.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 201.65 g/mol | [1][2] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point (Free Base) | 18-19 °C (lit.) | [3] |

| Boiling Point (Free Base) | 127-128 °C at 14 mmHg (lit.) | [3] |

| Density (Free Base) | 1.079 g/mL at 25 °C (lit.) | [3] |

| Storage Temperature | -20°C | [1][2] |

Spectroscopic Data

Table 2: Spectroscopic Data for Ethyl 4-pyridylacetate (Free Base)

| Spectrum Type | Key Peaks/Signals | Source |

| ¹H NMR (Proton NMR) | Data available on PubChem | [4] |

| ¹³C NMR (Carbon NMR) | Data available on PubChem | [4] |

| IR (Infrared) Spectroscopy | Data available on PubChem | [4] |

| Mass Spectrometry | Data available on PubChem | [4] |

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the esterification of 4-pyridylacetic acid to form the free base, followed by salt formation with hydrochloric acid.

Experimental Protocol: Synthesis of Ethyl 4-pyridylacetate (Free Base)

This protocol is adapted from a general procedure for the synthesis of ethyl esters of pyridylacetic acids.[5]

Materials:

-

4-Pyridylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Saturated aqueous sodium carbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 4-pyridylacetic acid in anhydrous ethanol is prepared.

-

Concentrated sulfuric acid is cautiously added to the solution.

-

The mixture is refluxed for 18 hours.

-

The solution is then cooled to 0°C.

-

The cooled solution is neutralized by the addition of sodium hydroxide solution and saturated aqueous sodium carbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield Ethyl 4-pyridylacetate.

Experimental Protocol: Formation of the Hydrochloride Salt

Materials:

-

Ethyl 4-pyridylacetate

-

Dry diethyl ether (or other suitable anhydrous solvent)

-

Anhydrous hydrogen chloride (gas or in a suitable solvent like diethyl ether)

Procedure:

-

Dissolve the crude Ethyl 4-pyridylacetate in a minimal amount of dry diethyl ether.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold, dry diethyl ether, and dry under vacuum to yield this compound.

References

Technical Guide: Physicochemical Properties of Ethyl 4-Pyridylacetate Hydrochloride

This document provides a concise overview of the core physicochemical properties of Ethyl 4-Pyridylacetate hydrochloride, a compound of interest in synthetic chemistry and pharmaceutical research. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

The fundamental molecular attributes of this compound have been determined and are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₂ClNO₂[1][2][3] |

| Molecular Weight | 201.65 g/mol [1][2][3] |

| CAS Number | 102879-50-5[1][2][3] |

Methodology for Characterization

The determination of the molecular formula and weight of a compound like this compound follows a structured experimental workflow. This process integrates elemental analysis with mass spectrometry to provide an unambiguous identification.

Caption: Workflow for determining molecular formula and weight.

The workflow begins with two parallel processes: elemental analysis and mass spectrometry. Elemental analysis provides the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen. Concurrently, mass spectrometry measures the mass-to-charge ratio of the ionized molecule, revealing the molecular weight of the cation. By correlating the empirical formula with the molecular weight obtained from the molecular ion peak, the definitive molecular formula is established. The precise molecular weight is then calculated from this final molecular formula.

References

Ethyl 4-Pyridylacetate hydrochloride synthesis from 4-pyridylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl 4-pyridylacetate hydrochloride from 4-pyridylacetic acid. The described methodology follows a classic Fischer esterification reaction, a cornerstone of organic synthesis, followed by conversion to the corresponding hydrochloride salt. This guide provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to support researchers in the fields of medicinal chemistry and drug development.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

| Property | 4-Pyridylacetic Acid Hydrochloride | This compound |

| Molecular Formula | C₇H₇NO₂ · HCl | C₉H₁₁NO₂ · HCl |

| Molecular Weight | 173.60 g/mol | 201.65 g/mol |

| Appearance | White to off-white solid | Data not available |

| Melting Point | 141 °C (decomposes) | Data not available |

| Solubility | Soluble in water | Data not available |

Experimental Protocol

The synthesis of this compound is a two-step process:

-

Fischer Esterification: Esterification of 4-pyridylacetic acid with ethanol in the presence of a strong acid catalyst.

-

Salt Formation: Conversion of the resulting ethyl 4-pyridylacetate to its hydrochloride salt.

Step 1: Synthesis of Ethyl 4-Pyridylacetate

This procedure is adapted from established Fischer esterification protocols.

Materials:

-

4-Pyridylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Saturated aqueous sodium carbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-pyridylacetic acid in a generous excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately 18 hours.

-

After the reaction is complete, cool the solution to 0 °C in an ice bath.

-

Neutralize the cooled solution by the slow addition of a sodium hydroxide solution, followed by a saturated aqueous sodium carbonate solution until the pH is neutral to slightly basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-pyridylacetate.

Step 2: Synthesis of this compound

Materials:

-

Crude ethyl 4-pyridylacetate

-

Anhydrous diethyl ether

-

Hydrochloric acid solution in a suitable solvent (e.g., 4 M HCl in 1,4-dioxane or gaseous HCl in diethyl ether)

Procedure:

-

Dissolve the crude ethyl 4-pyridylacetate in a minimal amount of anhydrous diethyl ether.

-

To the stirred solution, add a solution of hydrochloric acid dropwise.

-

The hydrochloride salt should precipitate out of the solution.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Dry the final product, this compound, under vacuum.

Spectroscopic Data

Characterization of the starting material and final product is crucial for confirming the success of the synthesis. Below are the expected NMR spectroscopic data.

4-Pyridylacetic Acid Hydrochloride

| ¹H NMR (DMSO-d₆, 400 MHz) |

| Chemical Shift (ppm) |

| 8.92 |

| 8.06 |

| 4.10 |

This compound

| Predicted ¹H NMR |

| Chemical Shift (ppm) |

| ~8.8 |

| ~7.9 |

| ~4.2 |

| ~3.8 |

| ~1.2 |

| Predicted ¹³C NMR |

| Chemical Shift (ppm) |

| ~170 |

| ~150 |

| ~145 |

| ~125 |

| ~61 |

| ~40 |

| ~14 |

Visualizing the Synthesis

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization of Ethyl 4-Pyridylacetate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-Pyridylacetate hydrochloride. Due to the limited availability of experimental data for the hydrochloride salt, this document presents the experimental spectroscopic data for the free base, Ethyl 4-Pyridylacetate, and offers a detailed analysis of the expected spectral changes upon its conversion to the hydrochloride salt. This guide also includes detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the identification and characterization of this compound in a research and drug development context.

Spectroscopic Data

The following sections summarize the available spectroscopic data for Ethyl 4-Pyridylacetate and provide an expert analysis of the anticipated data for its hydrochloride form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables present the experimental ¹H and ¹³C NMR data for Ethyl 4-Pyridylacetate.

Table 1: ¹H NMR Data of Ethyl 4-Pyridylacetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 2H | H-2, H-6 (Pyridyl) |

| ~7.2 | Doublet | 2H | H-3, H-5 (Pyridyl) |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.6 | Singlet | 2H | -CH₂ -CO- |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

Source: Sigma-Aldrich Co. LLC.[1]

Table 2: ¹³C NMR Data of Ethyl 4-Pyridylacetate

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C =O (Ester) |

| ~150 | C -2, C -6 (Pyridyl) |

| ~145 | C -4 (Pyridyl) |

| ~124 | C -3, C -5 (Pyridyl) |

| ~61 | -O-CH₂ -CH₃ |

| ~41 | -CH₂ -CO- |

| ~14 | -O-CH₂-CH₃ |

Source: W. Robien, Inst. of Org. Chem., Univ. of Vienna.[1]

The formation of the hydrochloride salt involves the protonation of the nitrogen atom in the pyridine ring. This protonation significantly influences the electronic environment of the molecule, leading to predictable changes in the NMR spectra.

-

¹H NMR: The protonation of the pyridine nitrogen will cause a downfield shift (deshielding) of the pyridyl protons (H-2, H-6, H-3, and H-5) due to the increased positive charge on the ring. A new, broad signal corresponding to the N-H proton may also be observed, although its visibility can be affected by the solvent and water content.

-

¹³C NMR: Similar to the proton signals, the carbon signals of the pyridine ring (C-2, C-6, C-3, C-5, and C-4) are expected to shift downfield upon protonation. The signals of the ethyl acetate moiety should be less affected.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands of Ethyl 4-Pyridylacetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretch (Ester) |

| ~1600, ~1560 | Medium | C=C and C=N stretching (Pyridyl ring) |

| ~1200-1000 | Strong | C-O stretch (Ester) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~3030 | Medium | C-H stretch (Aromatic) |

Source: Bio-Rad Laboratories, Inc.[1]

The most significant change in the IR spectrum upon formation of the hydrochloride salt will be the appearance of new bands associated with the pyridinium ion.

-

N-H Stretching: A broad absorption band is expected in the region of 2500-3000 cm⁻¹ corresponding to the N⁺-H stretching vibration. This band often has a complex structure due to hydrogen bonding with the chloride counterion.

-

Ring Vibrations: The pyridyl ring stretching vibrations around 1600 cm⁻¹ may shift to slightly higher wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Table 4: Mass Spectrometry Data of Ethyl 4-Pyridylacetate

| m/z | Interpretation |

| 165 | [M]⁺ (Molecular Ion) |

| 120 | [M - C₂H₅O]⁺ |

| 92 | [M - COOC₂H₅]⁺ |

Source: NIST Mass Spectrometry Data Center.[1]

In a typical electrospray ionization (ESI) mass spectrum of this compound, the observed molecular ion will correspond to the free base.

-

Molecular Ion: The primary ion observed in the positive ion mode would be at m/z 166, corresponding to the protonated free base [M+H]⁺, where M is Ethyl 4-Pyridylacetate.

-

Adducts: It is also possible to observe adduct ions, such as [M+Na]⁺ or [M+K]⁺, depending on the purity of the sample and the solvent system used. The chloride ion is generally not observed in the positive ion mode.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to the sample.

-

Acquire a single-pulse experiment with a 90° pulse.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled experiment.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage to the ESI needle (e.g., 3-5 kV) to generate a fine spray of charged droplets.

-

Use a heated capillary and nebulizing gas (e.g., nitrogen) to assist in desolvation.

-

Acquire the mass spectrum in the positive ion mode over a relevant m/z range.

-

-

Data Processing: The data system will display the mass spectrum as a plot of relative intensity versus m/z.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide: Solubility Profile of Ethyl 4-Pyridylacetate Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the physicochemical properties of Ethyl 4-Pyridylacetate hydrochloride. Due to the absence of publicly available quantitative solubility data, this guide focuses on the established "gold standard" methodology for determining thermodynamic solubility. A detailed experimental protocol based on the shake-flask method is provided, alongside a visual workflow, to enable researchers to generate a comprehensive solubility profile for this compound. This guide serves as a practical resource for scientists engaged in preclinical and pharmaceutical development.

Introduction

This compound is a chemical compound often utilized as a building block or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of the solubility profile of any compound is critical in the early stages of drug discovery and development. Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, directly influences key biopharmaceutical properties such as bioavailability, dissolution rate, and the feasibility of formulation development.[1]

This guide outlines the known physicochemical characteristics of this compound and presents a detailed protocol for determining its thermodynamic (equilibrium) solubility, a critical parameter for lead optimization and formulation studies.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This information is compiled from supplier technical data sheets.

| Property | Value | Reference |

| CAS Number | 102879-50-5 | [3][4] |

| Molecular Formula | C9H12ClNO2 | [3][4] |

| Molecular Weight | 201.65 g/mol | [3][4] |

| Form | Highly Purified Solid | [3][4] |

| Recommended Storage | -20°C | [3][4] |

Solubility Profile

A comprehensive literature and database search did not yield specific quantitative solubility data for this compound in common pharmaceutical solvents. The determination of this profile is a prerequisite for further development. The table below outlines the essential solvent systems in which the solubility of a hydrochloride salt should be characterized for biopharmaceutical classification.

| Solvent System (Buffer) | Temperature (°C) | pH | Solubility (mg/mL) |

| Simulated Gastric Fluid (SGF) | 37 | 1.2 | [Data Not Available] |

| Acetate Buffer | 37 | 4.5 | [Data Not Available] |

| Simulated Intestinal Fluid (SIF) | 37 | 6.8 | [Data Not Available] |

| Purified Water | 25 | ~7.0* | [Data Not Available] |

| Ethanol | 25 | N/A | [Data Not Available] |

*Note: The pH of an aqueous solution of the salt should be measured.

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is widely regarded as the definitive technique for measuring thermodynamic equilibrium solubility.[5] The following protocol is a standardized procedure for its implementation.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers; purified water)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. A sufficient excess is required to ensure a saturated solution is formed and solid remains visible at equilibrium.[6]

-

Solvent Addition: Add a precise volume of the desired pre-equilibrated solvent (e.g., 2 mL) to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[7] Allow the suspensions to equilibrate for an extended period, typically 24 to 48 hours, to ensure the dissolution process has reached a steady state.[2][7]

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly for large particles to settle. To separate the undissolved solid from the saturated solution, either centrifuge the samples at high speed or filter the supernatant through a chemically inert filter (e.g., PVDF or PTFE).[1] This step is critical to avoid contamination of the sample with solid particles.

-

pH Measurement: For aqueous samples, measure and record the final pH of the saturated solution.[6]

-

Sample Dilution: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[2] A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.[1]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination process using the shake-flask method.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. enamine.net [enamine.net]

- 3. usbio.net [usbio.net]

- 4. usbio.net [usbio.net]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scielo.br [scielo.br]

An In-depth Technical Guide to the Stability and Storage of Ethyl 4-Pyridylacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 4-Pyridylacetate hydrochloride. The information is intended to support researchers and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound.

Chemical Properties and Structure

-

IUPAC Name: ethyl 2-(pyridin-4-yl)acetate;hydrochloride

-

Molecular Formula: C₉H₁₂ClNO₂

-

Molecular Weight: 201.65 g/mol

-

CAS Number: 102879-50-5

Recommended Storage and Handling

Proper storage and handling are critical to maintain the stability of this compound.

Storage Conditions Summary

| Parameter | Recommendation |

| Temperature | Store at -20°C for long-term stability.[1] For shorter periods, storage in a cool, dry, well-ventilated place is recommended.[2][3][4] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation. |

| Container | Keep in a tightly closed, properly labeled container.[2][3][5] |

| Light Exposure | Store in a dark place to prevent photolytic degradation.[4] |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][6] |

Handling Precautions:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[2][4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][7]

-

Avoid generating dust or aerosols.

-

Ground and bond containers and receiving equipment to prevent static discharge.[2][7]

Stability Profile and Potential Degradation Pathways

Factors Influencing Stability

Caption: Factors influencing the stability of this compound.

-

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which is the primary degradation pathway. This reaction can be catalyzed by both acids and bases.[8]

-

Acid-catalyzed hydrolysis: This is a reversible reaction that yields 4-pyridylacetic acid and ethanol.

-

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that produces a salt of 4-pyridylacetic acid and ethanol.

-

-

Thermal Degradation: High temperatures can induce thermal decomposition. While some pyridine esters exhibit good thermal stability at room temperature, elevated temperatures can lead to degradation, potentially through radical pathways and cleavage of the ester linkage or pyridine ring.[2][4]

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to photolytic degradation. Pyridine-containing compounds can undergo various photochemical reactions.[7]

-

Oxidative Degradation: The presence of oxygen and/or oxidizing agents can lead to degradation. The pyridine ring can be susceptible to oxidation, potentially forming N-oxides.[6]

Experimental Protocols for Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for assessing the stability of this compound. The following outlines a general protocol for a forced degradation study.

Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study of this compound.

A. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water).

-

Aliquot the stock solution into separate vials for each stress condition.

B. Forced Degradation Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool and neutralize with an appropriate amount of 0.1 M NaOH.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution. Heat at 60-80°C for a specified period. Cool and neutralize with an appropriate amount of 0.1 M HCl.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution. Keep at room temperature for a specified period.

-

Thermal Degradation: Keep a solid sample and a solution sample at an elevated temperature (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose a solid sample and a solution sample to UV light (e.g., 254 nm) and/or visible light for a specified period.

C. HPLC Analysis:

-

Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products. A C18 column is a common starting point.

-

The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution may be necessary to resolve all peaks.

-

Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to assess peak purity.

-

Inject samples from each stress condition and a control (unstressed) sample.

D. Data Analysis:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

-

Identify and characterize any significant degradation products using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry).

Summary of Potential Degradation Products

Based on the likely degradation pathways, the primary degradation products to expect are:

| Degradation Pathway | Potential Degradation Product(s) |

| Hydrolysis | 4-Pyridylacetic acid, Ethanol |

| Oxidation | Ethyl 4-pyridylacetate N-oxide |

| Thermal Degradation | Cleavage products of the ester and/or pyridine ring |

| Photodegradation | Various photoproducts depending on the specific reaction pathway |

This technical guide provides a foundational understanding of the stability and storage of this compound. For critical applications, it is imperative to conduct specific stability studies under conditions relevant to the intended use.

References

- 1. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Photolysis and thermolysis of pyridyl carbonyl azide monolayers on single-crystal platinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 6. Page loading... [guidechem.com]

- 7. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Biological Activity of Derivatives from Ethyl 4-Pyridylacetate

This technical guide provides a comprehensive overview of the biological activities of various derivatives synthesized from Ethyl 4-Pyridylacetate. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The guide details their anticancer, anti-inflammatory, analgesic, and antimicrobial properties, among others, and includes experimental protocols and diagrammatic representations of relevant pathways and workflows.

Introduction to Ethyl 4-Pyridylacetate Derivatives

Ethyl 4-pyridylacetate is a key intermediate in the synthesis of a wide range of heterocyclic compounds with significant pharmacological potential.[1] Its pyridine ring serves as a crucial pharmacophore, enabling the design and synthesis of novel derivatives targeting various biological pathways. Researchers have successfully synthesized and evaluated numerous derivatives, including those incorporating thiourea, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties, demonstrating a broad spectrum of biological activities.[2][3] These activities range from anticancer and anti-inflammatory effects to antimicrobial and central nervous system modulation.[4][5][6][7]

Anticancer Activity

Derivatives of pyridine, including those structurally related to Ethyl 4-Pyridylacetate, have shown promising anticancer properties. These compounds often exert their effects through the inhibition of key enzymes involved in cell proliferation and survival, such as phosphodiesterases (PDEs).[4]

Several novel pyridine derivatives have been synthesized and evaluated for their inhibitory effects on phosphodiesterase 3A (PDE3A), a key enzyme in cardiovascular and platelet function, which has also been identified as a potential target in oncology.[4]

Table 1: PDE3A Inhibitory Activity and Cytotoxic Effects of Pyridine Derivatives [4]

| Compound ID | Structure | PDE3A IC50 (nM) | HeLa Cells IC50 (µM) | MCF-7 Cells IC50 (µM) |

| Ia | 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrile | - | - | - |

| Ib | 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | 3.76 ± 1.03 | 34.3 ± 2.6 | 50.18 ± 1.11 |

| Ic | - | - | - | - |

| IIa | 2-oxo isostere of Ia | - | - | - |

| IIb | - | - | - | - |

| IIc | - | - | - | - |

| IId | - | - | - | - |

Note: Specific structures for all compounds were not detailed in the provided search results. The data presented is for the most potent compound reported.

The following protocol is a generalized procedure for determining the PDE3A inhibitory activity of test compounds.

-

Enzyme and Substrate Preparation: Recombinant human PDE3A is used as the enzyme source. The fluorescently labeled cAMP is used as the substrate.

-

Assay Procedure:

-

The test compounds are dissolved in DMSO to prepare stock solutions.

-

The assay is performed in a 96-well plate format.

-

The reaction mixture contains the PDE3A enzyme, the test compound at various concentrations, and the fluorescently labeled cAMP substrate in an appropriate assay buffer.

-

The reaction is initiated and allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by the addition of a stop reagent containing a binding agent that binds to the remaining substrate.

-

-

Data Analysis:

-

The fluorescence polarization is measured using a suitable plate reader.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

The cytotoxic effects of the pyridine derivatives on cancer cell lines such as HeLa and MCF-7 are commonly evaluated using the MTT assay.

-

Cell Culture: HeLa and MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

-

Data Analysis:

-

The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Anti-inflammatory and Analgesic Activity

Novel series of pyridine derivatives have been synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities.[6]

This is a widely used animal model to assess the anti-inflammatory activity of new compounds.

Table 2: Anti-inflammatory Activity of Pyridone Derivatives [6]

| Compound ID | Structure | % Edema Inhibition |

| 5 | 2-pyridone derivative | Moderate to Good |

| 6 | 2-pyridone derivative | Moderate to Good |

| 7 | 2-pyridone derivative with -N(CH3)2 group | Most Effective |

| 8 | 2-pyridone derivative | Moderate to Good |

| 9 | 2-pyridone derivative | Moderate to Good |

| 10 | 2-pyridone derivative with -N(CH3)2 group | Most Effective |

Note: Specific quantitative data for edema inhibition was not provided in the search results. The table reflects the qualitative descriptions of activity.

-

Animals: Adult male Wistar rats are used for the study.

-

Procedure:

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

The test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw to induce inflammation.

-

The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis:

-

The percentage of edema inhibition is calculated for each group compared to the control group that received only the vehicle.

-

Antimicrobial Activity

Derivatives of ethyl 2-(2-pyridylacetate) containing thiourea, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties have been synthesized and tested for their in vitro antimicrobial activity against a range of microorganisms.[3]

Table 3: In Vitro Antimicrobial Activity of Pyridylacetate Derivatives [3]

| Compound Class | Target Microorganisms | Activity |

| Thiosemicarbazide derivatives (1-7) | Gram-positive cocci, Gram-negative rods, Candida albicans | Varied |

| 1,2,4-Triazole derivatives (1a-7a) | Gram-positive cocci, Gram-negative rods, Candida albicans | Varied |

| 1,3,4-Thiadiazole derivatives (1b-7b) | Gram-positive cocci, Gram-negative rods, Candida albicans | Varied |

| 1,3,4-Oxadiazole derivatives (1f-7f) | Gram-positive cocci, Gram-negative rods, Candida albicans | Varied |

Note: The search results did not provide specific MIC (Minimum Inhibitory Concentration) values, hence the qualitative description of activity.

The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method.

-

Microorganisms: A panel of standard and clinical isolates of bacteria (Gram-positive and Gram-negative) and fungi are used.

-

Procedure:

-

The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Serial twofold dilutions of the compounds are prepared in a liquid growth medium in 96-well microtiter plates.

-

A standardized inoculum of each microorganism is added to the wells.

-

The plates are incubated under appropriate conditions for each microorganism.

-

-

Data Analysis:

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Signaling Pathways and Workflows

The biological activities of Ethyl 4-Pyridylacetate derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, the anticancer effects of some derivatives are linked to the inhibition of the PDE3A pathway, which in turn affects the intracellular levels of cyclic adenosine monophosphate (cAMP).

Caption: A generalized workflow for the synthesis and biological evaluation of Ethyl 4-Pyridylacetate derivatives.

Caption: Inhibition of PDE3A by pyridine derivatives leads to increased cAMP levels and subsequent cellular effects.

Conclusion

Derivatives of Ethyl 4-Pyridylacetate represent a versatile scaffold for the development of novel therapeutic agents with a wide range of biological activities. The data presented in this guide highlights their potential as anticancer, anti-inflammatory, and antimicrobial agents. Further structure-activity relationship (SAR) studies and optimization of lead compounds are warranted to explore their full therapeutic potential. The provided experimental protocols and diagrams offer a foundational understanding for researchers entering this exciting field of medicinal chemistry.

References

- 1. Ethyl 4-pyridylacetate [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Acylation of Ethyl 4-Pyridylacetate Hydrochloride: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the acylation of Ethyl 4-Pyridylacetate hydrochloride is a critical reaction for the synthesis of various β-keto esters, which serve as key intermediates in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the C-acylation of this compound, focusing on the generation of a carbanion at the active methylene bridge for subsequent reaction with acylating agents.

Introduction

Ethyl 4-Pyridylacetate possesses an active methylene group that is amenable to acylation reactions, most notably through the Claisen condensation. This reaction facilitates the formation of a new carbon-carbon bond at the α-carbon, leading to the synthesis of β-keto esters. These resulting scaffolds are of significant interest in medicinal chemistry due to their versatile reactivity and presence in numerous biologically active molecules. The hydrochloride salt form of Ethyl 4-Pyridylacetate requires careful consideration of basic reaction conditions to both neutralize the salt and facilitate the deprotonation of the active methylene group.

Acylation via Claisen Condensation

The most common method for the acylation of the active methylene group in Ethyl 4-Pyridylacetate is the Claisen condensation. This reaction involves the use of a strong base to generate an enolate from the ester, which then acts as a nucleophile, attacking an acylating agent such as an acyl chloride or another ester. A stoichiometric amount of base is typically required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting ester.[1][2]

Reaction Scheme:

Quantitative Data Summary

The following table summarizes representative quantitative data for the acylation of pyridylacetate derivatives, providing a baseline for reaction optimization.

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl isonicotinate | Sodium ethoxide | Ethyl acetate | Reflux | Not Specified | Not Specified | Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate |

Note: Specific yield data for a broad range of acylating agents with this compound is not extensively reported in publicly available literature. The conditions presented are based on analogous reactions and may require optimization.

Experimental Protocols

Protocol 1: General Procedure for Acylation using an Acyl Chloride

This protocol describes a general method for the acylation of this compound with an acyl chloride.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA)) (2 equivalents)

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1 equivalent)

-

Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

-

Solvent Addition: Add anhydrous solvent to dissolve the starting material.

-

Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Carefully add the strong base portion-wise. The first equivalent will neutralize the hydrochloride salt, and the second equivalent will deprotonate the active methylene group. Stir the mixture at this temperature for 30-60 minutes.

-

Acylating Agent Addition: Slowly add the acyl chloride to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol 2: Acylation using Another Ester (Crossed Claisen Condensation)

This protocol outlines a procedure for a crossed Claisen condensation, where this compound is acylated with a different ester.

Materials:

-

This compound

-

Anhydrous alcohol corresponding to the alkoxide base (e.g., absolute ethanol for sodium ethoxide)

-

Strong alkoxide base (e.g., Sodium ethoxide (NaOEt)) (2 equivalents)

-

Acylating ester (e.g., Ethyl acetate, Ethyl benzoate) (1-2 equivalents)

-

Acid for neutralization (e.g., dilute hydrochloric acid)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Brine

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound in the anhydrous alcohol.

-

Base Addition: Add the alkoxide base to the solution. The mixture may be heated to facilitate the reaction.

-

Addition of Acylating Ester: Add the acylating ester to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then neutralize with a dilute acid.

-

Extraction: Extract the product into an organic solvent.

-

Washing: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting β-keto ester by vacuum distillation or column chromatography.

Visualizations

Logical Workflow for Acylation of this compound

References

Application Notes and Protocols for Ethyl 4-Pyridylacetate Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-pyridylacetate hydrochloride is a versatile heterocyclic building block in organic synthesis, primarily utilized as a key intermediate in the preparation of a variety of pharmaceutical compounds and other biologically active molecules. Its structure, featuring a reactive methylene group adjacent to both a pyridine ring and an ester functional group, allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for common reactions involving this compound, including N-alkylation, Knoevenagel condensation, and acylation reactions.

Data Presentation

The following tables summarize representative reaction conditions and yields for key transformations involving ethyl 4-pyridylacetate and its derivatives. These data are compiled from literature sources and provide a comparative overview for researchers designing synthetic routes.

Table 1: N-Alkylation of Piperazine Derivatives with Pyridylacetate Analogs

| Alkylating Agent | Piperazine Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl (2-chloroethoxy)-acetate | 1-(4-chlorophenylmethyl)-piperazine | Na₂CO₃ | Xylene | Reflux | Not Specified | 28 | [1] |

| Bromoethanol | 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine | K₂CO₃ | Acetonitrile | Reflux | 2 | Good | [2] |

| 1-Bromoacetic acid | 2-[4-((4-Chlorophenyl)(phenyl)-methyl)-piperazin-1-yl]-ethanol | K₂CO₃ | Acetonitrile | Reflux | 5 | 80 | [2] |

Table 2: Representative Knoevenagel Condensation Conditions

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Ethyl 4-chloroacetoacetate | Morpholine/Acetic Acid | [bmim][NTf₂] | 25-28 | 0.5-2 | 44-84 | [3] |

| 4-Methylbenzaldehyde | Ethyl acetoacetate | Piperidine/TFA | Benzene | Reflux | Not Specified | Not Specified | [4] |

| Aromatic Aldehydes | Malononitrile | Gallium Chloride | Solvent-free | Room Temp | Not Specified | High | [5] |

Table 3: Representative Acylation Conditions

| Acylating Agent | Substrate | Lewis Acid/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzoyl Chlorides | 1-(4-chlorobenzhydryl)piperazine | Triethylamine | Dichloromethane | 0-RT | 5-6 | Not Specified | [6] |

| Propionyl chloride | Anisole | AlCl₃ | Dichloromethane | Ice bath -> RT | Not Specified | Not Specified | General Protocol |

| Acetic Anhydride | Substituted Benzenes | AlCl₃ | Not Specified | Not Specified | Not Specified | Excellent | General Protocol |

Experimental Protocols

Protocol 1: N-Alkylation for the Synthesis of a Cetirizine Intermediate Analog

This protocol describes the N-alkylation of a piperazine derivative with a halo-substituted acetate, a key step analogous to the synthesis of the antihistamine Cetirizine.

Materials:

-

1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine

-

Ethyl 2-bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

To a stirred solution of 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add ethyl 2-bromoacetate (1.1 eq) dropwise at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane mixture).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure N-alkylated product.[2]

Expected Outcome:

This procedure is expected to yield the ethyl 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetate, a close analog of a Cetirizine intermediate. The yield for a similar reaction using bromoacetic acid was reported to be 80%.[2]

Protocol 2: Knoevenagel Condensation of Ethyl 4-Pyridylacetate with an Aromatic Aldehyde (Representative Protocol)

This protocol outlines a general procedure for the Knoevenagel condensation, which can be adapted for the reaction of ethyl 4-pyridylacetate with various aromatic aldehydes. The active methylene group of ethyl 4-pyridylacetate can participate in this carbon-carbon bond-forming reaction.[7][8]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Piperidine (catalyst)

-

Glacial acetic acid (co-catalyst)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add this compound (1.0 eq) and the aromatic aldehyde (1.0 eq).

-

Add toluene as the solvent, sufficient to fill the Dean-Stark trap.

-

Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) as catalysts.

-

Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired α,β-unsaturated product.

Protocol 3: Acylation of Ethyl 4-Pyridylacetate (Representative Protocol)

This protocol describes a general method for the acylation of active methylene compounds. The α-carbon of ethyl 4-pyridylacetate can be deprotonated with a strong base to form an enolate, which can then be acylated.

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable strong base

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Acylating agent (e.g., benzoyl chloride)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or flame-dried round-bottom flask with a septum

-

Syringes and needles for transfer of anhydrous solvents and reagents

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Caution: Sodium hydride is highly reactive and flammable. Handle under an inert atmosphere.

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).

-

Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

-

Add anhydrous THF or DMF to the flask and cool the suspension to 0 °C in an ice bath.

-

Dissolve ethyl 4-pyridylacetate (prepared from the hydrochloride salt by neutralization with a base like triethylamine and subsequent extraction) (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension.

-

Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the enolate.

-

Slowly add the acylating agent (e.g., benzoyl chloride, 1.0 eq) dropwise to the enolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling in an ice bath.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired β-keto ester.

Visualizations

Logical Workflow: Synthesis of a Cetirizine Analog

The following diagram illustrates a representative synthetic workflow for a Cetirizine analog, starting from a piperazine derivative and an activated acetic acid derivative, highlighting the key N-alkylation step.

Caption: Synthetic workflow for a Cetirizine analog.

Conceptual Signaling Pathway Involvement

Molecules derived from ethyl 4-pyridylacetate, such as Cetirizine, often act as antagonists at G-protein coupled receptors (GPCRs). The diagram below shows a simplified, conceptual signaling pathway for an H1 histamine receptor antagonist.

Caption: Conceptual H1 receptor antagonist pathway.

References

- 1. Cetirizine - Wikipedia [en.wikipedia.org]

- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 3. pdf.blucher.com.br [pdf.blucher.com.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

The Versatility of Ethyl 4-Pyridylacetate Hydrochloride in Medicinal Chemistry: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 4-pyridylacetate hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its pyridine ring serves as a crucial pharmacophore in a variety of biologically active molecules, offering a key interaction point with numerous enzymatic and receptor targets. This document provides a detailed overview of its application in the synthesis of potent inhibitors for several important drug targets, along with experimental protocols and an exploration of the relevant signaling pathways.

Key Applications in Drug Discovery

This compound is a pivotal intermediate in the synthesis of compounds targeting a range of therapeutic areas, including oncology, inflammatory diseases, and neurological disorders. Its utility stems from the reactivity of the ethyl ester and the methylene group, allowing for diverse chemical modifications to generate extensive compound libraries for drug screening.

c-Met Kinase Inhibitors for Cancer Therapy

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in numerous human cancers, making it a prime target for therapeutic intervention.[2] this compound serves as a scaffold for the synthesis of potent c-Met inhibitors.

Quantitative Data for Representative c-Met Inhibitors with Pyridine Moieties:

| Compound ID | Target | IC50 (nM) | Cell Line | Reference |

| B26 | c-Met | - | A549 | [3] |

| 3.22 (µM) | A549 | [3] | ||

| 4.33 (µM) | HeLa | [3] | ||

| 5.82 (µM) | MCF-7 | [3] | ||

| Compound 6b | c-Met | 0.85 | - | [4] |

| Compound 20d | c-Met | 0.27 | PC-3 | [4] |

HGF/c-Met Signaling Pathway:

Caption: HGF/c-Met signaling and the point of inhibition.

Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Diseases

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP).[5] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses.[5] This makes PDE4 inhibitors attractive therapeutic agents for chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The pyridine scaffold is a common feature in many potent PDE4 inhibitors.

Quantitative Data for Representative PDE4 Inhibitors with Pyridine Moieties:

| Compound ID | Target | IC50 (nM) | Reference |

| (S)-Zl-n-91 | PDE4D2 | 12 | [6] |

| PDE4B2B | 20 | [6] | |

| LASSBio-448 | PDE4A | 700 | [7] |

| PDE4B | 1400 | [7] | |

| PDE4C | 1100 | [7] | |

| PDE4D | 4700 | [7] | |

| Compound 33 | PDE4 | 1.4 | [8] |

| Compound 34 | PDE4 | 1.0 | [8] |

cAMP Signaling Pathway and PDE4 Inhibition:

Caption: PDE4-mediated cAMP degradation and its inhibition.

Nicotinic Acetylcholine Receptor (nAChR) Ligands for Neurological Disorders

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed in the central nervous system and play a role in cognitive function, learning, and memory.[9] Modulators of nAChRs are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[10][11] The pyridine ring of ethyl 4-pyridylacetate is a key element in the design of selective nAChR ligands.

Quantitative Data for Representative nAChR Ligands with Pyridine Moieties:

| Compound ID | Target | Ki (nM) | Reference |

| VMY-2-95 (Compound 1) | α4β2 nAChR | 0.031 - 0.26 | [10][11] |

| Compound 3 | α4β2 nAChR | 0.01 | [12] |

| α3β4 nAChR | 81 | [12] | |

| Compound 4 | α4β2 nAChR | 0.56 | [12] |

| α3β4 nAChR | 265 | [12] | |

| 2-FA | α4β2 nAChR | 0.071 | [13] |

Experimental Workflow for Synthesis and Screening:

Caption: General workflow for drug discovery.

Experimental Protocols

Synthesis of Ethyl 4-Pyridylacetate from 4-Pyridylacetic Acid

This protocol describes the synthesis of the free base, ethyl 4-pyridylacetate, which can be subsequently treated with HCl to form the hydrochloride salt.

Materials:

-

4-Pyridylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Saturated aqueous sodium carbonate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of 4-pyridylacetic acid in 500 ml of anhydrous ethanol containing 75 ml of concentrated sulfuric acid is placed in a round-bottom flask.[14]

-

The mixture is refluxed for 18 hours.[14]

-

The solution is then cooled to 0°C.[14]

-

The cooled solution is neutralized by the addition of sodium hydroxide solution and saturated aqueous sodium carbonate.[14]

-

The product is extracted with ethyl acetate.[14]

-

The organic layer is concentrated in vacuo to yield ethyl 4-pyridylacetate.[14]

General Protocol for the Synthesis of Pyridine-based Amide Derivatives

This generalized protocol illustrates how ethyl 4-pyridylacetate can be used to synthesize amide derivatives, a common structural motif in kinase inhibitors.

Materials:

-

This compound

-

A primary or secondary amine

-

A suitable solvent (e.g., DMF, DMA)

-

A coupling agent (e.g., HATU, HOBt/EDC)

-

A non-nucleophilic base (e.g., DIPEA)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

To a solution of a desired amine in a suitable solvent, add the coupling agent and the non-nucleophilic base.

-

Stir the mixture at room temperature for 15-30 minutes to activate the amine.

-

In a separate vessel, neutralize this compound with a base to obtain the free base.

-

Add the free ethyl 4-pyridylacetate to the activated amine solution.

-

The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the desired amide derivative.

Note: This is a generalized protocol and the specific reaction conditions (solvent, temperature, reaction time, and purification method) will need to be optimized for each specific substrate.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application spans across the synthesis of inhibitors for various important drug targets, including c-Met, PDE4, and nAChRs. The protocols and data presented herein provide a foundational resource for researchers and scientists in the field of drug discovery and development, facilitating the design and synthesis of novel therapeutic agents.

References

- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 2. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]